molecular formula C9H10Cl4Si B1584239 Trichloro(2-((chloromethyl)phenyl)ethyl)silane CAS No. 58274-32-1

Trichloro(2-((chloromethyl)phenyl)ethyl)silane

Cat. No. B1584239
CAS RN: 58274-32-1
M. Wt: 288.1 g/mol
InChI Key: FXSLEABRPLKKBE-UHFFFAOYSA-N
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Description

Trichloro(2-((chloromethyl)phenyl)ethyl)silane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid that is soluble in organic solvents .


Molecular Structure Analysis

The Trichloro(2-((chloromethyl)phenyl)ethyl)silane molecule contains a total of 24 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring .


Physical And Chemical Properties Analysis

Trichloro(2-((chloromethyl)phenyl)ethyl)silane has a density of 1.4±0.1 g/cm3, a boiling point of 137.7±13.0 °C at 760 mmHg, and a refractive index of 1.464 .

Scientific Research Applications

Chemical Bonding and Reactivity

Research has delved into the unique bonding and reactivity patterns of silanes, including those related to trichloro(phenylethyl)silane derivatives. Studies on Si–H and Si–C bond activation have unveiled complex mechanisms involving dinuclear complexes, showcasing the potential for novel catalytic processes and synthesis routes Osakada et al., 1997. Similarly, the stability and hydrolysis behavior of chlorophenylsilanes have been investigated, providing insights into the resilience of silicon-carbon bonds under various conditions Andrianov & Odinets, 1957.

Materials and Polymer Chemistry

Silicon-based compounds, including trichloro(phenylethyl)silane derivatives, have found application in the development of novel materials and polymers. For instance, star-shaped arylacetylene resins derived from trichlorinated silanes have been synthesized, exhibiting high flexural modulus and excellent heat resistance, suitable for aerospace applications Dai et al., 2020. Additionally, oligo(ethylene glycol)-terminated alkyltrichlorosilanes have been developed for creating protein-resistant coatings on glass and metal oxide surfaces, demonstrating the versatility of silane chemistry in surface engineering Lee & Laibinis, 1998.

Safety And Hazards

Trichlorophenylsilane, a compound with a similar structure, is classified as Acute Tox. 4 Dermal - Eye Dam. 1 - Skin Corr. 1A according to GHS classification .

properties

IUPAC Name

trichloro-[2-[2-(chloromethyl)phenyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl4Si/c10-7-9-4-2-1-3-8(9)5-6-14(11,12)13/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSLEABRPLKKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871784
Record name Trichloro{2-[2-(chloromethyl)phenyl]ethyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloro(2-((chloromethyl)phenyl)ethyl)silane

CAS RN

58274-32-1
Record name Trichloro(2-((chloromethyl)phenyl)ethyl)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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